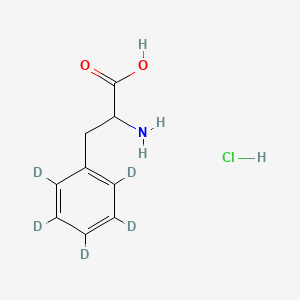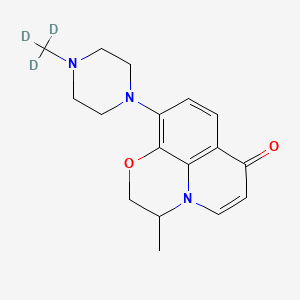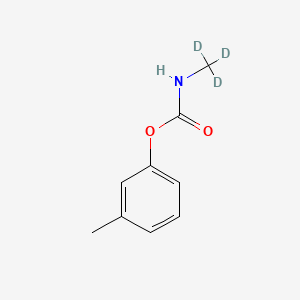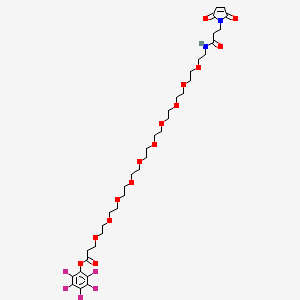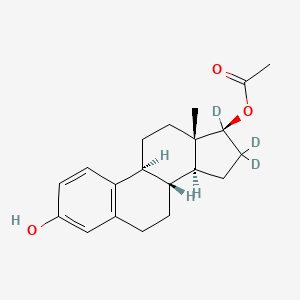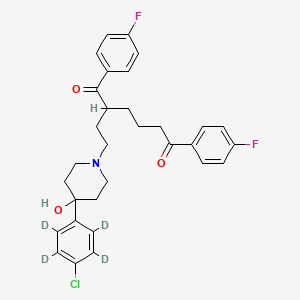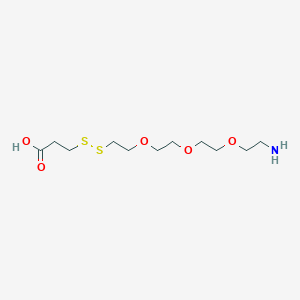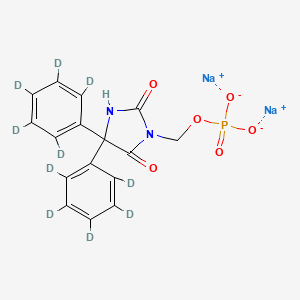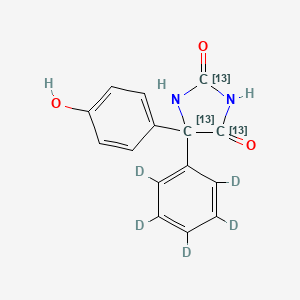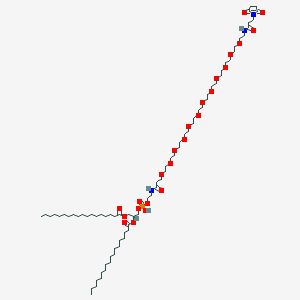
DSPE-PEG12-Mal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG12-Mal): is a compound that combines the properties of phospholipids and polyethylene glycol with a maleimide functional group. This compound is widely used in the field of drug delivery due to its ability to form stable micelles and its biocompatibility. The hydrophobic properties of the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine allow for the encapsulation of hydrophobic drugs, while the polyethylene glycol increases the water solubility of the compound. The maleimide group can react with thiol groups to form stable covalent bonds, making it useful for conjugation with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol and maleimide. The process typically starts with the activation of the carboxyl group of polyethylene glycol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). This activated polyethylene glycol is then reacted with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine to form the polyethylene glycol-phospholipid conjugate. Finally, the maleimide group is introduced by reacting the polyethylene glycol-phospholipid conjugate with maleimide .
Industrial Production Methods: In industrial settings, the production of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反应分析
Types of Reactions: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide primarily undergoes substitution reactions due to the presence of the maleimide group. The maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is commonly used for the conjugation of the compound with thiol-containing biomolecules .
Common Reagents and Conditions:
Reagents: Thiol-containing biomolecules, N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), maleimide.
Conditions: The reaction between the maleimide group and thiol groups typically occurs at a pH range of 6.5 to 7.5 and at room temperature
Major Products: The major product formed from the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide with thiol-containing biomolecules is a thioether-linked conjugate. This product is stable and retains the biocompatibility and solubility properties of the original compound .
科学研究应用
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a linker for the conjugation of various molecules, facilitating the study of molecular interactions and the development of new materials .
Biology:
- Employed in the modification of proteins and peptides to enhance their stability and solubility.
- Utilized in the development of biosensors and diagnostic assays .
Medicine:
- Plays a crucial role in drug delivery systems, particularly for the encapsulation and targeted delivery of hydrophobic drugs.
- Used in the formulation of liposomes and nanoparticles for cancer therapy and other medical applications .
Industry:
- Applied in the production of biocompatible coatings and materials.
- Used in the development of advanced drug delivery systems and medical devices .
作用机制
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide involves its ability to form stable micelles and its reactivity with thiol groups. The hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine moiety allows for the encapsulation of hydrophobic drugs, while the hydrophilic polyethylene glycol moiety increases the water solubility of the compound. The maleimide group reacts with thiol groups on biomolecules, forming stable thioether bonds. This enables the conjugation of the compound with various biomolecules, enhancing their stability and solubility .
相似化合物的比较
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG-Mal)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG8-Mal)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG2000-Mal)
Comparison: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide is unique due to its specific polyethylene glycol chain length (12 units), which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its ability to form stable micelles and encapsulate hydrophobic drugs. Compared to other similar compounds with different polyethylene glycol chain lengths, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide offers improved solubility and stability, making it a preferred choice for various applications in drug delivery and bioconjugation .
属性
分子式 |
C75H140N3O24P |
|---|---|
分子量 |
1498.9 g/mol |
IUPAC 名称 |
[3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86) |
InChI 键 |
NSUQHFQCPXYHBT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



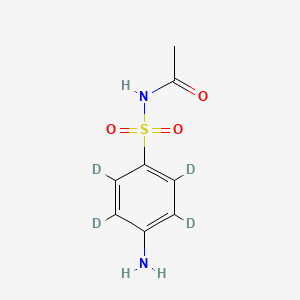
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
